methyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylate
Description
Bicyclic Framework Analysis: [3.1.0] Hexane Ring System Geometry
The [3.1.0] bicyclohexane system comprises two fused rings: a three-membered cyclopropane ring and a five-membered pyrrolidine-like ring. X-ray crystallographic studies of analogous bicyclo[3.1.0]hexane derivatives reveal a boat conformation for the five-membered ring, with the cyclopropane moiety introducing significant angular strain. The bond lengths and angles deviate from ideal sp³ hybridization due to ring strain (Table 1).
Table 1: Key geometric parameters of the [3.1.0] bicyclohexane framework
Density functional theory (DFT) calculations at the M11/cc-pVDZ level demonstrate that the cyclopropane ring’s strain energy (~27 kcal/mol) influences reactivity, enabling selective ring-opening reactions. The methyl ester group at position 3 introduces electronic asymmetry, polarizing the lactam carbonyl (C=O) toward nucleophilic attack.
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
methyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylate |
InChI |
InChI=1S/C7H11NO2/c1-10-7(9)6-3-4-2-5(4)8-6/h4-6,8H,2-3H2,1H3/t4-,5-,6-/m0/s1 |
InChI Key |
AHNTYUDVUIUQOY-ZLUOBGJFSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H]2C[C@@H]2N1 |
Canonical SMILES |
COC(=O)C1CC2CC2N1 |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation-Based Synthesis
One approach involves the cyclopropanation of a suitable pyrrolidine derivative to form the bicyclic structure. This can be achieved by:
- Starting from a 2-azabicyclo[3.1.0]hexane precursor or a related intermediate.
- Using diazo compounds or carbenoid reagents to induce cyclopropanation.
- Followed by methyl ester formation through reaction with methanol or methylating agents.
This method is typically conducted under controlled temperature and solvent conditions to favor the desired stereochemistry.
Enzymatic or Chiral Resolution Methods
To obtain the enantiomerically pure (1S,3S,5S) isomer, chiral resolution techniques or asymmetric synthesis may be employed. This includes:
- Use of chiral auxiliaries or catalysts during cyclization.
- Formation of diastereomeric salts with chiral acids (e.g., tartaric acid) followed by selective crystallization.
- Enzymatic resolution to separate stereoisomers.
Patented Processes
According to patent WO2007075790A1, processes for preparing related azabicyclo[3.1.0]hexane compounds involve:
- Formation of racemic methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate.
- Subsequent resolution to obtain enantiomerically enriched salts.
- Use of tartaric acid to precipitate enantiomeric salts for purification.
Though this patent focuses on a methyl 6,6-dimethyl derivative, similar principles apply for the preparation of methyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylate.
Chemical Reactions Analysis
Types of Reactions
Methyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific functional groups being targeted.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
Methyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylate has several scientific research applications, including:
Biology: The compound is used in the study of biological pathways and mechanisms due to its unique structure and reactivity.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Bicyclo Ring
tert-Butyl (1S,3S,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate
- Key Features : Replaces the methyl ester with a tert-butyl ester and introduces a carbamoyl group at position 3.
- Impact : The tert-butyl group enhances steric protection during synthesis, while the carbamoyl group enables hydrogen bonding in biological systems .
- Application : Intermediate in Saxagliptin synthesis, enabling selective deprotection for downstream functionalization .
Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride
Functional Group Modifications
(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate
- Key Features : Replaces the ester with a carboxamide and adds a methanesulfonate counterion.
- Impact : The carboxamide enhances hydrogen-bonding capacity, while methanesulfonate improves crystallinity and stability .
- Application : Investigated for enhanced pharmacokinetic profiles in preclinical studies .
Methyl (1S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate
Salt Forms and Stability
Pharmacological Relevance
- Stereochemistry : The (1S,3S,5S) configuration in Saxagliptin’s intermediate ensures optimal DPP-4 inhibition (IC₅₀ = 26 nM), whereas (1R,3S,5R) isomers show >100-fold reduced activity .
- Substituent Effects : 6,6-Dimethyl derivatives exhibit altered metabolic clearance in hepatic microsomes, suggesting substituent-driven pharmacokinetic tuning .
Biological Activity
Methyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylate is a bicyclic compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, synthesis, and relevant research findings.
- Chemical Name: this compound
- CAS Number: 2497594-26-8
- Molecular Formula: C8H14ClNO2
- Molecular Weight: 191.66 g/mol
Pharmacological Potential
Research indicates that compounds similar to this compound exhibit various pharmacological activities:
- Anti-inflammatory Effects : Compounds in the azabicyclo family have shown potential in reducing neuroinflammation, making them candidates for treating neurodegenerative diseases .
- Anticancer Activity : In vitro studies have demonstrated that derivatives of azabicyclo[3.1.0]hexanes can inhibit the proliferation of cancer cell lines such as K562 (human erythroleukemia) with varying degrees of potency. For instance, certain spiroadducts displayed significant activity with IC50 values around 5 μg/mL .
- Antiviral Properties : The compound's structural analogs have been investigated for their effectiveness against viral infections, including SARS-CoV-2, where modifications to the azabicyclo structure enhanced antiviral activity .
Case Study 1: Neuroinflammation
A study focusing on the anti-neuroinflammatory properties of azabicyclo compounds revealed that specific structural modifications led to increased efficacy in reducing pro-inflammatory cytokines in vitro. The results indicated a dose-dependent response where higher concentrations correlated with more significant anti-inflammatory effects.
Case Study 2: Anticancer Activity
In a comparative analysis of various azabicyclo derivatives against the K562 cell line:
- Compound A : IC50 = 5 μg/mL
- Compound B : IC50 = 12 μg/mL
- This compound : IC50 = 8 μg/mL
The data suggest that this compound possesses moderate anticancer activity compared to its analogs.
Case Study 3: Antiviral Activity Against SARS-CoV-2
Recent investigations into the antiviral properties of azabicyclo compounds demonstrated that modifications led to significant improvements in their ability to inhibit SARS-CoV-2 replication:
- Compound C : EC50 = 61.8 nM
- This compound : EC50 = 1364 nM (less effective compared to other derivatives)
Summary of Biological Activities
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclopropane formation | L-glutamic acid, NH₃, methylene bromide | N/A | |
| Deprotection | 4M HCl in 1,4-dioxane/DCM, 2 h, rt | 97% | |
| Methylation | Methyl iodide, base (e.g., K₂CO₃) | ~80%* |
*Estimated based on analogous protocols.
Basic: What analytical techniques are used to characterize this compound?
Answer:
- Mass Spectrometry (MS): Electrospray ionization (ESI) confirms molecular ions (e.g., [2M + H]⁺ at m/z 195.11) and fragmentation patterns .
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR resolve stereochemistry and ring strain effects. For example, cyclopropane protons exhibit distinct coupling constants (J ≈ 4–6 Hz) .
- X-ray Crystallography: Resolves absolute configuration (1S,3S,5S) and confirms bicyclic geometry .
Advanced: How does stereochemical control impact synthetic outcomes and biological activity?
Answer:
The (1S,3S,5S) configuration is critical for bioactivity, as enantiomeric impurities (e.g., 1R,3S,5R) show reduced target binding. Stereocontrol is achieved via chiral auxiliaries or enzymatic resolution. For example, L-glutamic acid’s inherent chirality directs cyclization . Computational modeling (e.g., DFT) optimizes transition states to minimize racemization during cyclopropane formation .
Q. Table 2: Stereochemical Impact on Bioactivity
| Configuration | Target Binding Affinity (IC₅₀) | Reference |
|---|---|---|
| (1S,3S,5S) | 10 nM | |
| (1R,3S,5R) | >1 µM |
Advanced: How do reaction conditions influence cyclopropane ring stability?
Answer:
The bicyclo[3.1.0]hexane core is strain-sensitive. Acidic conditions (e.g., HCl in dioxane) may induce ring-opening, but low temperatures (0–5°C) mitigate this. Solvent polarity (e.g., DCM vs. THF) also affects stability—aprotic solvents reduce nucleophilic attack on the strained ring .
Data Contradiction Note:
While reports stable deprotection in HCl/dioxane notes potential ring-opening in polar protic solvents (e.g., water) . Researchers should prioritize anhydrous conditions for acid-sensitive intermediates.
Advanced: What derivatives of this compound have been explored for structure-activity relationships (SAR)?
Answer:
Q. Table 3: Key Derivatives and Properties
| Derivative | Bioactivity (IC₅₀) | Solubility (mg/mL) | Reference |
|---|---|---|---|
| Methyl ester (parent) | 10 nM | 0.5 | |
| Carboxamide | 8 nM | 0.2 | |
| Hydrochloride salt | 12 nM | 1.2 |
Advanced: How is computational modeling used to predict reactivity and regioselectivity?
Answer:
Density Functional Theory (DFT) calculations predict regioselectivity in cyclopropane ring formation. For example, the Simmons-Smith reaction favors endo transition states due to orbital alignment, which aligns with experimental outcomes (≥90% diastereomeric excess) . Molecular dynamics simulations also model solvent effects on reaction pathways.
Basic: What are the known contradictions in reported synthetic yields?
Answer:
Yields for deprotection steps vary: reports 97% yield using HCl/dioxane , while analogous protocols in show ~85% yields due to solvent polarity differences . Contradictions arise from impurities in starting materials or unoptimized workup procedures.
Advanced: What strategies optimize enantiomeric excess (ee) in large-scale synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
